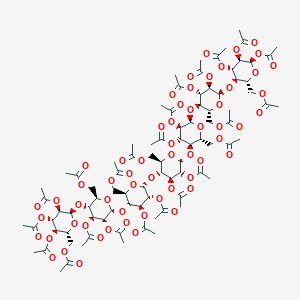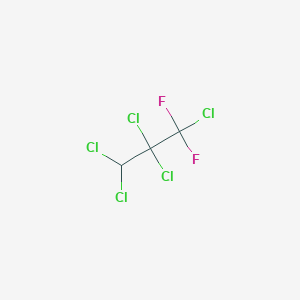
1,2,2,3,3-Pentachloro-1,1-difluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2,3,3-Pentachloro-1,1-difluoropropane, also known as PCDFP, is a chemical compound that belongs to the family of chlorofluorocarbons (CFCs). It is a colorless and odorless gas that has been used in various industrial applications, including as a refrigerant, solvent, and propellant. However, due to its harmful effects on the environment and human health, the production and use of PCDFP have been banned in many countries.
作用機序
The mechanism of action of 1,2,2,3,3-Pentachloro-1,1-difluoropropane is not well understood. However, it is believed to act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition can lead to the accumulation of acetylcholine, which can cause a range of neurological symptoms, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. These include neurotoxicity, hepatotoxicity, and immunotoxicity. Exposure to this compound can cause damage to the liver, kidneys, and other organs, as well as impairing the immune system's ability to fight infections.
実験室実験の利点と制限
1,2,2,3,3-Pentachloro-1,1-difluoropropane has limited advantages for use in lab experiments due to its toxicity and harmful effects on the environment. However, it may be useful as a chemical intermediate for the synthesis of other compounds. The limitations of using this compound in lab experiments include the need for careful handling due to its toxic nature, the potential for environmental contamination, and the limited availability of the compound due to its restricted production and use.
将来の方向性
Future research on 1,2,2,3,3-Pentachloro-1,1-difluoropropane should focus on developing safer and more environmentally friendly alternatives to the compound for use in industrial applications. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for conditions such as Alzheimer's disease and other neurological disorders. Finally, research should be conducted to assess the long-term environmental impact of this compound and to develop strategies for its safe disposal.
合成法
1,2,2,3,3-Pentachloro-1,1-difluoropropane can be synthesized by reacting 1,1,1,2,3-pentachloropropane with hydrogen fluoride in the presence of a catalyst. The reaction produces this compound and hydrogen chloride as byproducts. The synthesis method is complex and requires careful handling due to the toxic nature of the starting materials and the reaction products.
科学的研究の応用
1,2,2,3,3-Pentachloro-1,1-difluoropropane has been extensively studied for its potential use as a refrigerant and solvent. However, due to its harmful effects on the environment and human health, research in this area has been limited. Instead, most of the scientific research on this compound has focused on its potential use as a chemical intermediate for the synthesis of other compounds.
特性
CAS番号 |
116867-32-4 |
|---|---|
分子式 |
C3HCl5F2 |
分子量 |
252.3 g/mol |
IUPAC名 |
1,2,2,3,3-pentachloro-1,1-difluoropropane |
InChI |
InChI=1S/C3HCl5F2/c4-1(5)2(6,7)3(8,9)10/h1H |
InChIキー |
DLWHXAYXTKNIBW-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)Cl)(Cl)Cl)(Cl)Cl |
正規SMILES |
C(C(C(F)(F)Cl)(Cl)Cl)(Cl)Cl |
同義語 |
Pentachlorodifluoropropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



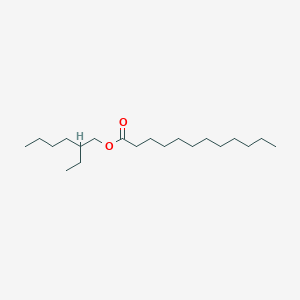
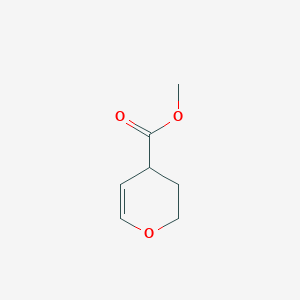
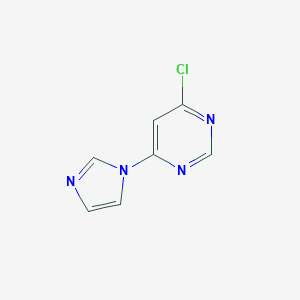
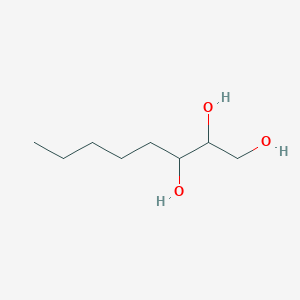
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
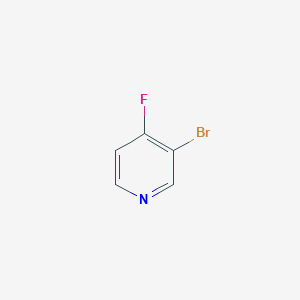
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
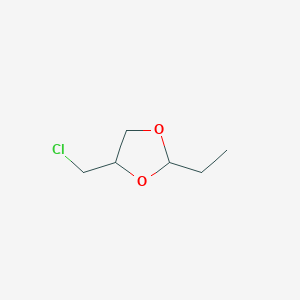
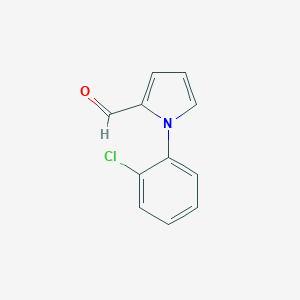
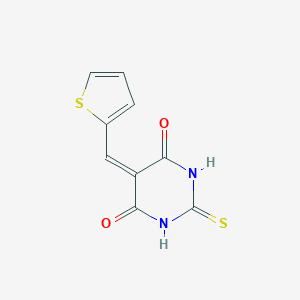
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)
